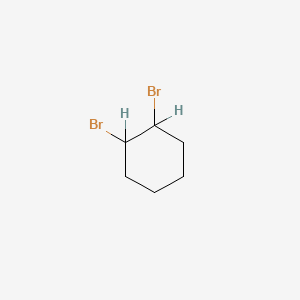

1,2-Dibromocyclohexane

Description

The exact mass of the compound 1,2-Dibromocyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1239. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dibromocyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromocyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNHKZKWKJNOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883925 | |

| Record name | Cyclohexane, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5401-62-7 | |

| Record name | 1,2-Dibromocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5401-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005401627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromocyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of trans-1,2-dibromocyclohexane from Cyclohexene: A Mechanistic and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of trans-1,2-dibromocyclohexane (B146542) from cyclohexene (B86901), a classic example of electrophilic halogen addition to an alkene. The document elucidates the underlying reaction mechanism, detailing the formation of the bromonium ion intermediate and the stereospecific nature of the anti-addition. A comparative analysis of various experimental protocols is presented, supported by a structured table of quantitative data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation. Spectroscopic data for the characterization of the final product are also included. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The addition of halogens to alkenes is a fundamental transformation in organic chemistry, providing a reliable method for the introduction of functional groups and the formation of stereochemically defined products. The reaction of cyclohexene with bromine to yield trans-1,2-dibromocyclohexane is a well-studied and illustrative example of this class of reactions. The distinct stereochemical outcome, exclusively forming the trans isomer, is a direct consequence of the reaction mechanism involving a cyclic bromonium ion intermediate. Understanding this mechanism and the practical aspects of the synthesis is crucial for chemists engaged in the design and execution of synthetic routes. This guide aims to provide an in-depth technical resource covering the theoretical and practical aspects of this important reaction.

Reaction Mechanism

The synthesis of trans-1,2-dibromocyclohexane from cyclohexene proceeds via an electrophilic addition mechanism. The key steps are outlined below:

-

Polarization of Bromine: As a nonpolar bromine molecule (Br₂) approaches the electron-rich π-bond of the cyclohexene ring, the π-electrons induce a dipole in the Br-Br bond. This polarization renders the proximal bromine atom electrophilic (δ+) and the distal bromine atom nucleophilic (δ-).

-

Formation of the Bromonium Ion: The nucleophilic π-bond of cyclohexene attacks the electrophilic bromine atom, leading to the heterolytic cleavage of the Br-Br bond. This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond, and a bromide ion (Br⁻).[1] The formation of this three-membered ring is a key feature of the mechanism and explains the stereochemical outcome of the reaction.

-

Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion, in an Sₙ2-like fashion.[1] This "anti-attack" results in the opening of the bromonium ion ring and the formation of a new carbon-bromine bond.

-

Stereochemistry of the Product: Due to the anti-addition of the two bromine atoms, the resulting product is exclusively the trans-1,2-dibromocyclohexane. The two bromine atoms are on opposite faces of the cyclohexane (B81311) ring, one in an axial position and the other in an equatorial position in the most stable chair conformation, or vice versa.

A potential competing reaction, particularly in the presence of light or radical initiators, is the free-radical substitution at the allylic position to form 3-bromocyclohexene. However, under the typical electrophilic addition conditions (darkness, controlled temperature), this pathway is minimized.

Caption: Reaction mechanism for the synthesis of trans-1,2-dibromocyclohexane.

Experimental Protocols

Several methods for the synthesis of trans-1,2-dibromocyclohexane have been reported, differing primarily in the source of bromine, the solvent, and the reaction temperature. Below are detailed protocols for some of the most common and reliable methods.

Protocol 1: Bromination using Elemental Bromine (High-Yield Method)

This procedure is adapted from Organic Syntheses, a source of reliable and well-tested synthetic methods.[2]

Reagents and Equipment:

-

Cyclohexene (1.5 moles)

-

Bromine (1.3 moles)

-

Carbon tetrachloride (CCl₄)

-

Absolute ethanol (B145695)

-

2-L three-necked round-bottom flask

-

Separatory funnel

-

Mechanical stirrer

-

Thermometer

-

Ice-salt bath

-

Modified Claisen flask for distillation

Procedure:

-

In a 2-L three-necked round-bottom flask equipped with a separatory funnel, mechanical stirrer, and thermometer, a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute ethanol is placed.

-

The flask is cooled in an ice-salt bath.

-

Once the temperature of the solution reaches -5 °C, a solution of 210 g (1.3 moles) of bromine in 145 mL of carbon tetrachloride is added dropwise from the separatory funnel. The rate of addition is controlled to maintain the reaction temperature at or below -1 °C. This addition typically takes about three hours.

-

After the addition is complete, the reaction mixture is transferred to a 1-L modified Claisen flask.

-

The carbon tetrachloride and any excess cyclohexene are removed by distillation from a water bath.

-

The product is then distilled under reduced pressure. A small forerun is collected, followed by the pure trans-1,2-dibromocyclohexane, which distills at 99–103 °C at 16 mmHg.

-

The yield of the purified product is approximately 303 g (95% based on bromine).

Protocol 2: In Situ Generation of Bromine

This method avoids the handling of highly corrosive and volatile elemental bromine by generating it in the reaction mixture.

Reagents and Equipment:

-

Cyclohexene

-

30% Hydrogen peroxide (H₂O₂)

-

48% Hydrobromic acid (HBr)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add the desired amount of 30% hydrogen peroxide.

-

Slowly add 48% hydrobromic acid to the stirred solution. The mixture will turn a reddish-brown color, indicating the formation of bromine.

-

Once the bromine generation is complete, add cyclohexene dropwise to the reaction mixture. The color of the solution will fade as the bromine is consumed.

-

After the reaction is complete (indicated by the disappearance of the bromine color), transfer the mixture to a separatory funnel.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a sodium bisulfite solution to remove any unreacted bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by distillation.

Quantitative Data

The following table summarizes the quantitative data from various reported syntheses of trans-1,2-dibromocyclohexane, allowing for a direct comparison of different methodologies.

| Parameter | Protocol 1 (Elemental Bromine)[2] | Protocol 2 (In Situ Bromine) |

| Cyclohexene (molar eq.) | 1.15 | 1.0 |

| Brominating Agent | Br₂ | H₂O₂/HBr |

| Solvent | CCl₄/Ethanol | Aqueous |

| Temperature (°C) | -5 to -1 | Room Temperature |

| Reaction Time | ~3 hours (addition) | Varies (until decolorization) |

| Yield (%) | 95 | Typically lower than Protocol 1 |

| Boiling Point (°C/mmHg) | 99-103/16 | 99-103/16 |

Spectroscopic Data

The characterization of trans-1,2-dibromocyclohexane is typically performed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is complex due to the conformational flexibility of the cyclohexane ring and the coupling between the protons. The protons on the carbons bearing the bromine atoms (CH-Br) typically appear as a multiplet in the region of δ 4.5-4.7 ppm. The remaining methylene (B1212753) protons of the cyclohexane ring appear as a series of multiplets between δ 1.3 and 2.5 ppm.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum shows signals for the carbons attached to the bromine atoms (C-Br) around δ 55-60 ppm. The other four carbon atoms of the cyclohexane ring appear at higher field, typically in the range of δ 25-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of trans-1,2-dibromocyclohexane displays characteristic absorption bands:

-

C-H stretching (alkane): 2940-2860 cm⁻¹

-

C-H bending: 1450 cm⁻¹

-

C-Br stretching: 680-515 cm⁻¹ (This is a key diagnostic peak for the presence of the bromoalkane functionality).

Caption: A generalized experimental workflow for the synthesis of trans-1,2-dibromocyclohexane.

Conclusion

The synthesis of trans-1,2-dibromocyclohexane from cyclohexene is a robust and well-understood reaction that serves as an excellent model for electrophilic addition. The stereospecific formation of the trans product, governed by the formation of a cyclic bromonium ion intermediate, is a key mechanistic feature. This guide has provided a detailed examination of this mechanism, along with a comparison of practical experimental protocols and the expected analytical data for the product. The high-yield procedure from Organic Syntheses remains a benchmark for this transformation. By understanding both the theoretical underpinnings and the practical considerations, researchers can effectively utilize this reaction in a variety of synthetic applications.

References

conformational analysis of cis and trans 1,2-dibromocyclohexane

An In-depth Technical Guide to the Conformational Analysis of cis- and trans-1,2-Dibromocyclohexane (B146542)

Introduction

Conformational analysis, the study of the three-dimensional shapes of molecules and their relative stabilities, is a cornerstone of modern stereochemistry. For cyclic systems like cyclohexane, the chair conformation is the most stable arrangement, minimizing both angle and torsional strain. When substituents are introduced onto the ring, they can occupy either axial or equatorial positions, leading to different conformational isomers, or "conformers," with varying energies. This guide provides a detailed examination of the conformational preferences of cis- and trans-1,2-dibromocyclohexane, two isomers where the interplay of steric and electronic effects creates a fascinating and non-intuitive conformational landscape. This analysis is crucial for researchers in organic synthesis and drug development, as molecular conformation dictates reactivity, intermolecular interactions, and biological activity.

Conformational Analysis of trans-1,2-Dibromocyclohexane

The trans isomer can exist as two distinct chair conformers that interconvert via a ring-flip process: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.

-

Diequatorial (e,e) Conformer: In this arrangement, both bromine atoms occupy equatorial positions. This conformation minimizes steric strain from 1,3-diaxial interactions. The dihedral angle between the two C-Br bonds is gauche (approximately 60°).

-

Diaxial (a,a) Conformer: Here, both bromine atoms are in axial positions. While this introduces steric repulsion between the axial bromine atoms and the axial hydrogens on the same face of the ring, this conformer is surprisingly stable. The dihedral angle between the C-Br bonds is anti-periplanar (approximately 180°).

Contrary to the general rule that large substituents prefer the equatorial position, the conformational equilibrium of trans-1,2-dibromocyclohexane is highly dependent on the solvent and can favor the diaxial form.[1][2] This preference is attributed to a combination of stabilizing hyperconjugative interactions between the C-Br σ* antibonding orbitals and the adjacent C-C σ bonding orbitals in the diaxial arrangement, as well as the minimization of dipole-dipole repulsion between the two C-Br bonds in the anti-periplanar orientation.[1][3]

Data Presentation: Conformational Equilibrium of trans-1,2-Dibromocyclohexane

The relative stability of the diequatorial (ee) and diaxial (aa) conformers has been determined experimentally and computationally. The energy difference is solvent-dependent, with nonpolar solvents favoring the diaxial conformer and polar solvents shifting the equilibrium towards the diequatorial conformer.[1]

| Solvent | ΔE (Eee - Eaa) (kcal/mol) | Favored Conformer | Reference |

| Vapor Phase | 1.40 | Diaxial (a,a) | [1] |

| Carbon Tetrachloride (CCl₄) | 0.93 | Diaxial (a,a) | [1] |

| Dimethyl Sulfoxide (DMSO) | -0.05 | Diequatorial (e,e) | [1] |

Note: A positive ΔE value indicates that the diaxial (aa) conformer is lower in energy.

Conformational Analysis of cis-1,2-Dibromocyclohexane

For the cis isomer, one substituent must be axial and the other equatorial (a,e). A chair flip converts the molecule into an alternate conformation where the axial bromine becomes equatorial and the equatorial bromine becomes axial (e,a). These two conformers are enantiomeric (non-superimposable mirror images) and therefore possess identical energy.[4]

Consequently, the two chair conformers of cis-1,2-dibromocyclohexane exist in equal concentrations at equilibrium. The molecule rapidly interconverts between these two forms. The primary source of steric strain in this isomer is the 1,3-diaxial interaction between the axial bromine atom and the two axial hydrogen atoms on the same side of the ring.[5]

Data Presentation: Dihedral Angles

The spatial relationship between the bromine substituents is defined by the Br-C-C-Br dihedral angle, which is a critical parameter influencing the molecule's properties.

| Isomer | Conformer | Br-C₁-C₂-Br Dihedral Angle |

| trans | Diequatorial (e,e) | ~60° (gauche) |

| trans | Diaxial (a,a) | ~180° (anti) |

| cis | Axial-Equatorial (a,e) | ~60° (gauche) |

Experimental and Computational Protocols

The conformational analysis of 1,2-dibromocyclohexane relies on a combination of spectroscopic techniques and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the populations of conformers in solution.[6]

-

Sample Preparation: Dissolve a known concentration of the 1,2-dibromocyclohexane isomer in a deuterated solvent of choice (e.g., CCl₄, DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

Signal Analysis: Identify the signals for the methine protons (H-C-Br). These often appear as complex multiplets due to coupling with neighboring protons. Spectrum simulation may be required for accurate analysis.[1]

-

Coupling Constant Measurement: Measure the three-bond coupling constant (³JH1,H2) between the vicinal methine protons.

-

Equilibrium Calculation: The observed coupling constant (Jobs) is a weighted average of the coupling constants for the individual conformers (Jaa and Jee for the trans isomer):

-

Jobs = (Xaa * Jaa) + (Xee * Jee)

-

Where Xaa and Xee are the mole fractions of the diaxial and diequatorial conformers, respectively (Xaa + Xee = 1).

-

-

Limiting Coupling Constants: The values for Jaa (~10-13 Hz) and Jee (~2-4 Hz) are estimated from model compounds or theoretical calculations. By substituting these values, the mole fractions of each conformer in the equilibrium can be determined.

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between conformers based on the vibrational frequencies of the carbon-bromine bond.

-

Sample Preparation: Prepare the sample as a dilute solution in a suitable solvent (e.g., carbon disulfide) or by using low-temperature matrix isolation techniques.[7]

-

Data Acquisition: Record the IR spectrum over the range of C-Br stretching frequencies (typically 500-700 cm⁻¹).

-

Spectral Analysis: The C-Br stretching frequency for an axial bond is typically found at a different wavenumber than that for an equatorial bond. By analyzing the relative intensities of these bands, the ratio of the conformers can be estimated. This method is particularly effective at low temperatures where the conformational equilibrium is "frozen."

Computational Chemistry

Theoretical calculations provide invaluable insight into the geometries and relative energies of the conformers.

-

Structure Building: Construct the initial 3D structures of the relevant conformers (e.g., diaxial and diequatorial trans-1,2-dibromocyclohexane) using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G**.[1]

-

Energy Calculation: Calculate the single-point electronic energies of the optimized structures. Include corrections for zero-point vibrational energy (ZPVE).

-

Conformational Energy Difference: The difference in the calculated energies (ΔE) provides a theoretical estimate of the relative stability of the conformers, which can be compared with experimental ΔG values.

-

NBO Analysis: Natural Bond Orbital (NBO) analysis can be performed on the optimized structures to identify and quantify the specific stereoelectronic interactions (e.g., hyperconjugation) responsible for conformational preferences.[1]

Mandatory Visualizations

Caption: Conformational equilibrium of trans-1,2-dibromocyclohexane.

Caption: Conformational equilibrium of cis-1,2-dibromocyclohexane.

References

- 1. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. Solved 1. The following questions concern the two possible | Chegg.com [chegg.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. quora.com [quora.com]

- 6. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.southwales.ac.uk [pure.southwales.ac.uk]

The Stereochemistry of Bromine Addition to Cyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic addition of bromine to cyclohexene (B86901) is a cornerstone reaction in organic chemistry, pivotal for the stereospecific synthesis of halogenated compounds. This technical guide delineates the core principles governing the stereochemistry of this reaction, focusing on the underlying mechanism, experimental protocols, and quantitative outcomes. The reaction proceeds with high stereoselectivity, yielding exclusively the trans-1,2-dibromocyclohexane (B146542) product. This guide provides a comprehensive overview of the reaction, including a detailed experimental protocol for the synthesis of trans-1,2-dibromocyclohexane, a summary of quantitative data, and a visualization of the reaction mechanism.

Introduction

The halogenation of alkenes is a fundamental transformation in organic synthesis, providing a direct route to vicinal dihalides. These compounds are versatile intermediates in the synthesis of a wide array of molecules, including pharmaceuticals and other biologically active compounds. The addition of bromine to cyclohexene serves as a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. Understanding the nuances of this reaction is critical for controlling the three-dimensional architecture of synthetic targets.

The Reaction Mechanism: Anti-Addition and the Bromonium Ion

The addition of bromine to cyclohexene is a stereospecific anti-addition. This means that the two bromine atoms add to opposite faces of the cyclohexene double bond. The mechanism proceeds through a key intermediate: a cyclic bromonium ion.[1]

The reaction is initiated by the electrophilic attack of the bromine molecule on the electron-rich π-bond of the cyclohexene ring. This interaction leads to the formation of a three-membered ring intermediate known as the bromonium ion, with the simultaneous expulsion of a bromide ion.[2] The formation of this cyclic intermediate is crucial as it shields one face of the erstwhile double bond.

The subsequent step involves the nucleophilic attack of the bromide ion on one of the carbon atoms of the bromonium ion. This attack occurs via an SN2-like mechanism, leading to the opening of the three-membered ring.[3] Due to steric hindrance, the bromide ion attacks from the face opposite to the bromonium ion bridge. This "backside" attack results in the inversion of configuration at the attacked carbon center and dictates the anti-stereochemistry of the final product. The exclusive formation of the trans-diastereomer is a direct consequence of this mechanistic pathway.[1] No cis-1,2-dibromocyclohexane is formed in this reaction under electrophilic addition conditions.[1] The final product is a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromocyclohexane.[4]

Quantitative Data

The electrophilic addition of bromine to cyclohexene is highly stereoselective, with the trans-1,2-dibromocyclohexane being the exclusive product under standard conditions. The yield of this reaction can be influenced by the choice of solvent and other reaction conditions.

| Solvent System | Reagents | Product(s) | Yield (%) | Reference(s) |

| Carbon Tetrachloride (CCl₄) with ethanol (B145695) | Cyclohexene, Br₂ | trans-1,2-Dibromocyclohexane | 95 | [5] |

| Acetic Acid | Cyclohexene, HBr | Bromocyclohexane | 85 | [6] |

| Cyclohexyl acetate | 15 | [6] | ||

| Acetonitrile/Water | Cyclohexene, electrogenerated Br₂ | trans-2-Bromocyclohexanol (Bromohydrin) | 85 | [4] |

| trans-1,2-Dibromocyclohexane | 9 | [4] | ||

| Ionic Liquid (BMIM-NTf₂) | Cyclohexene, electrogenerated Br₂ | trans-1,2-Dibromocyclohexane | - | |

| Acetonitrile | Cyclohexene, electrogenerated Br₂ | trans-1-(N-acetylamino)-2-bromocyclohexane | Major Product |

Note: The table illustrates how different solvent systems can lead to different products and yields. In non-participating solvents like carbon tetrachloride, the expected dibromide is formed in high yield. In nucleophilic solvents like acetic acid or aqueous acetonitrile, solvent-incorporated products are also observed.

Detailed Experimental Protocol

The following is a detailed protocol for the synthesis of trans-1,2-dibromocyclohexane, adapted from Organic Syntheses.[5]

Materials:

-

Cyclohexene (1.5 moles, 123 g)

-

Carbon tetrachloride (445 mL)

-

Absolute ethanol (15 mL)

-

Bromine (1.3 moles, 210 g, 67 mL)

-

2-liter three-necked, round-bottomed flask

-

500-cc separatory funnel

-

Mechanical stirrer

-

Thermometer

-

Ice-salt bath

-

1-liter modified Claisen flask

-

Water bath

-

Oil bath

-

Apparatus for distillation under reduced pressure

Procedure:

-

In a 2-liter three-necked, round-bottomed flask equipped with a separatory funnel, a mechanical stirrer, and a thermometer, place a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute ethanol.

-

Surround the flask with an ice-salt bath and start the stirrer.

-

When the temperature of the solution reaches -5°C, add a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride from the separatory funnel at a rate that maintains the reaction temperature at or below -1°C. The addition typically takes about three hours.

-

After the bromine addition is complete, transfer the reaction mixture to a 1-liter modified Claisen flask.

-

Distill the carbon tetrachloride and excess cyclohexene from a water bath.

-

Replace the water bath with an oil bath and distill the product under reduced pressure. A small low-boiling fraction may be collected first.

-

Collect the pure trans-1,2-dibromocyclohexane, which distills at 99–103°C/16 mm Hg (108–112°C/25 mm Hg).

Yield: The reported yield is 303 g, which corresponds to 95% of the theoretical amount based on bromine.[5]

Purification (Optional): The product can be purified further to prevent darkening upon storage. Shake the crude dibromide for five minutes with about one-third its volume of 20% ethyl alcoholic potassium hydroxide. Dilute the mixture with an equal volume of water, and then wash the organic layer until it is free of alkali. Dry the organic layer and distill as described above. This purification step may result in a loss of about 10%.[5]

Characterization of trans-1,2-Dibromocyclohexane

The structure and stereochemistry of the product can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the connectivity and the trans-diaxial relationship of the bromine atoms in the preferred chair conformation.

-

Mass Spectrometry (MS): MS will show the molecular ion peak and characteristic isotopic pattern for a dibrominated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show C-H stretching and bending frequencies characteristic of a cyclohexane (B81311) ring and the C-Br stretching frequency.

Conclusion

The addition of bromine to cyclohexene is a highly stereospecific reaction that proceeds via an anti-addition mechanism to exclusively yield trans-1,2-dibromocyclohexane. The formation of a cyclic bromonium ion intermediate is key to this stereochemical outcome. While the reaction is robust and high-yielding in inert solvents, the use of nucleophilic solvents can lead to the formation of solvent-incorporated products. The detailed understanding and control of this reaction are essential for the stereocontrolled synthesis of complex molecules in academic and industrial research.

References

An In-depth Technical Guide to the Physical Properties of 1,2-Dibromocyclohexane Isomers

This guide provides a comprehensive overview of the core physical properties of the cis- and trans-isomers of 1,2-dibromocyclohexane, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual diagrams to elucidate the structural and conformational relationships of these isomers.

Introduction

1,2-Dibromocyclohexane, a halogenated cyclic hydrocarbon, serves as a valuable model compound in stereochemistry and as an intermediate in organic synthesis. The spatial arrangement of the two bromine atoms gives rise to two diastereomers: cis-1,2-dibromocyclohexane and trans-1,2-dibromocyclohexane. These isomers exhibit distinct physical properties due to differences in their molecular symmetry, polarity, and conformational preferences. Understanding these properties is crucial for their separation, identification, and application in synthetic and medicinal chemistry.

Quantitative Physical Properties

The physical properties of the cis- and trans-isomers of 1,2-dibromocyclohexane are summarized in the table below. It is important to note that while extensive data is available for the trans-isomer, specific experimental values for the boiling point, melting point, and density of the cis-isomer are not consistently reported in the literature.

| Physical Property | cis-1,2-Dibromocyclohexane | trans-1,2-Dibromocyclohexane |

| Molecular Formula | C₆H₁₀Br₂ | C₆H₁₀Br₂ |

| Molecular Weight | 241.95 g/mol | 241.95 g/mol [1] |

| Boiling Point | Data not readily available | 145 °C at 100 mmHg[1][2] |

| Melting Point | Data not readily available | - |

| Density | Data not readily available | 1.784 g/mL at 25 °C[1][2] |

| Refractive Index | Data not readily available | nD²⁰ 1.5515[1][2] |

| Dipole Moment | 3.13 D[3] | ~2.00 D[4] |

| CAS Number | 19246-38-9[5] | 7429-37-0[1] |

Conformational Analysis

The differing physical properties of the 1,2-dibromocyclohexane isomers are largely dictated by their conformational preferences in the chair form of the cyclohexane (B81311) ring.

cis-1,2-Dibromocyclohexane: In the cis-isomer, one bromine atom must occupy an axial position while the other is in an equatorial position (axial-equatorial). The molecule undergoes a rapid ring-flip between two equivalent chair conformations.

trans-1,2-Dibromocyclohexane: The trans-isomer can exist in two distinct chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is generally considered more stable due to reduced steric hindrance.[6] However, the conformational equilibrium is solvent-dependent. In non-polar solvents, the diaxial conformer can be significantly populated, a phenomenon attributed to the gauche effect.

Experimental Protocols

Synthesis of 1,2-Dibromocyclohexane

A common method for the synthesis of 1,2-dibromocyclohexane involves the electrophilic addition of bromine (Br₂) to cyclohexene (B86901). This reaction typically proceeds via a bromonium ion intermediate, leading to the anti-addition of the two bromine atoms and yielding the trans-isomer as the major product.

Illustrative Protocol:

-

Dissolve cyclohexene in a suitable inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the cooled cyclohexene solution with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Wash the organic layer with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product, which is predominantly trans-1,2-dibromocyclohexane.

Measurement of Physical Properties

Boiling Point: The boiling point is determined by distillation of the purified liquid at a specific pressure. For high-boiling liquids, vacuum distillation is employed to prevent decomposition. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point at that pressure.

Density: The density of the liquid isomers can be measured using a pycnometer. The pycnometer is first weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer at a constant temperature.

Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and a constant temperature (e.g., 20°C). A few drops of the liquid are placed on the prism of the refractometer, and the boundary between the light and dark fields is read from the scale.

Dipole Moment: The dipole moment is determined by measuring the dielectric constant of dilute solutions of the compound in a nonpolar solvent (e.g., benzene (B151609) or carbon tetrachloride) at various concentrations. The Guggenheim method is a common approach that involves measuring the dielectric constant and refractive index of these solutions. The molar polarization of the solute at infinite dilution is then calculated and used to determine the dipole moment.

Conclusion

The cis- and trans-isomers of 1,2-dibromocyclohexane present a classic case study in stereoisomerism, where the spatial arrangement of substituents profoundly influences the physical properties of the molecule. The greater polarity of the cis-isomer, arising from the alignment of the C-Br bond dipoles, results in a significantly larger molecular dipole moment compared to the trans-isomer. The conformational flexibility of the trans-isomer adds another layer of complexity to its behavior in different solvent environments. While a comprehensive set of experimental data for the cis-isomer remains to be fully documented in readily accessible literature, the established values for the trans-isomer and the theoretical understanding of their conformational behavior provide a solid foundation for further research and application in organic and medicinal chemistry.

References

- 1. cis-1,2-dibromo-Cyclohexane | C6H10Br2 | CID 6432209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexane,1,2-dibromo-,trans- [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. cis-1,2-dibromocyclohexane [stenutz.eu]

- 5. 1,2-Dibromocyclohexane | C6H10Br2 | CID 95314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexane,1,2-dibromo-,cis- (CAS 19246-38-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide on the Core Mechanism of Bromonium Ion Formation in Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic addition of bromine to cyclohexene (B86901) is a cornerstone reaction in organic chemistry, pivotal for the synthesis of various functionalized cyclic molecules. Central to this transformation is the formation of a cyclic bromonium ion intermediate, which dictates the stereochemical outcome of the reaction. This technical guide provides a comprehensive examination of the mechanism of bromonium ion formation in cyclohexene, integrating kinetic, thermodynamic, and computational data. Detailed experimental protocols for the synthesis and analysis of the reaction products are presented, alongside visualizations of the key mechanistic pathways to facilitate a deeper understanding for researchers in drug development and synthetic chemistry.

Introduction

The halogenation of alkenes represents a fundamental class of electrophilic addition reactions. The reaction of cyclohexene with bromine, typically in an inert solvent, proceeds readily to form trans-1,2-dibromocyclohexane (B146542).[1] This high degree of stereoselectivity is rationalized by the formation of a bridged bromonium ion intermediate. Understanding the intricacies of this intermediate's formation, structure, and subsequent reactivity is crucial for controlling the stereochemical and regiochemical outcomes of halogenation reactions in complex molecular scaffolds often encountered in drug development. This guide will delve into the mechanistic details, supported by quantitative data and established experimental procedures.

The Core Mechanism: Electrophilic Addition and Bromonium Ion Formation

The reaction is initiated by the electrophilic attack of bromine on the electron-rich π-bond of the cyclohexene ring. The bromine molecule, while nonpolar, becomes polarized as it approaches the nucleophilic double bond, leading to the formation of an induced dipole.[2]

The mechanism can be dissected into two primary steps:

-

Formation of the Bromonium Ion: The π-electrons of the cyclohexene double bond attack the electrophilic bromine atom, displacing a bromide ion. Concurrently, a lone pair of electrons from the attached bromine atom attacks one of the carbon atoms of the former double bond, forming a three-membered ring.[3] This cyclic intermediate, known as the bromonium ion, is key to the reaction's stereospecificity.

-

Nucleophilic Attack by Bromide: The bromide ion, generated in the first step, then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion.[2] This attack occurs from the face opposite to the bulky bromonium bridge, resulting in an anti-addition of the two bromine atoms.[4]

Stereochemical Implications

The formation of the bridged bromonium ion is critical in preventing rotation around the carbon-carbon bond and shields one face of the ring system. Consequently, the subsequent nucleophilic attack by the bromide ion can only occur from the opposite face, leading exclusively to the trans diastereomer of 1,2-dibromocyclohexane.[5] This anti-addition is a hallmark of this reaction mechanism.

Quantitative Data

Kinetic Data

The kinetics of the bromination of cyclohexene can be complex and are sensitive to the reaction conditions, including the solvent and the presence of radical inhibitors. In non-polar solvents like carbon tetrachloride, the reaction often exhibits a second-order dependence on the concentration of bromine.[6] This suggests a more complex mechanism than a simple bimolecular collision, possibly involving a pre-equilibrium step or the involvement of a second bromine molecule in the rate-determining step. The generally accepted rate law under these conditions is:

Rate = k[Cyclohexene][Br₂]² [6]

| Parameter | Value | Conditions |

| Kinetic Order in Cyclohexene | 1 | CCl₄ solvent |

| Kinetic Order in Bromine | 2 | CCl₄ solvent |

| Overall Kinetic Order | 3 | CCl₄ solvent |

Table 1: Kinetic Parameters for the Bromination of Cyclohexene.

Thermodynamic and Computational Data

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the energetics and geometry of the intermediates and transition states involved in the bromination of cyclohexene.

| Species/Parameter | Calculated Value | Method |

| Heat of Hydrogenation (Cyclohexene) | -28.6 kcal/mol | Experimental |

| Heat of Hydrogenation (Benzene) | -48.9 kcal/mol | Experimental |

| C-Br Bond Length (Bromonium Ion) | Varies with substitution | DFT/AIMD |

| C-C Bond Length (Alkane) | ~1.526 Å | B3LYP/6-31G(d,p) |

Table 2: Thermodynamic and Calculated Structural Data.[5][7]

Experimental Protocols

Synthesis of trans-1,2-Dibromocyclohexane

Objective: To synthesize trans-1,2-dibromocyclohexane via the electrophilic addition of bromine to cyclohexene.

Materials:

-

Cyclohexene

-

Bromine

-

Carbon Tetrachloride (CCl₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve cyclohexene in a minimal amount of carbon tetrachloride in a round-bottom flask equipped with a stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred cyclohexene solution. The characteristic red-brown color of bromine should disappear upon addition.

-

Continue the addition until a faint bromine color persists, indicating the complete consumption of cyclohexene.

-

Remove the solvent under reduced pressure to yield the crude trans-1,2-dibromocyclohexane.

Purification: The crude product can be purified by distillation under reduced pressure.

Qualitative Test for Unsaturation (Bromine Test)

Objective: To qualitatively demonstrate the presence of a carbon-carbon double bond in cyclohexene.

Materials:

-

Cyclohexene

-

Cyclohexane (B81311) (as a negative control)

-

Bromine in CCl₄ solution (typically 2%)

-

Test tubes

Procedure:

-

Place approximately 1 mL of cyclohexene in one test tube and 1 mL of cyclohexane in another.

-

Add the bromine in CCl₄ solution dropwise to each test tube while shaking.

-

Observation: In the test tube containing cyclohexene, the red-brown color of the bromine solution will disappear immediately upon addition. In the test tube with cyclohexane, the bromine color will persist. This rapid decolorization is a positive test for unsaturation.

Visualizations

Caption: Reaction pathway for the bromination of cyclohexene.

Caption: Reaction coordinate diagram for cyclohexene bromination.

Conclusion

The formation of the bromonium ion is a critical mechanistic step in the electrophilic addition of bromine to cyclohexene, governing the stereospecific anti-addition observed. The reaction kinetics, while complex, and the thermodynamic stability of the intermediates have been elucidated through a combination of experimental and computational approaches. A thorough understanding of this mechanism is indispensable for synthetic chemists aiming to leverage halogenation reactions for the construction of complex molecules with defined stereochemistry, a frequent requirement in the synthesis of pharmaceutical agents. The provided protocols and data serve as a valuable resource for researchers in this field.

References

- 1. organic chemistry - Bromination of cyclohexene in presence of UV light or heat - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. Chemical Reactivity [www2.chemistry.msu.edu]

- 6. BrominationCyclohexene [ursula.chem.yale.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chirality and Optical Activity of 1,2-Dibromocyclohexane Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 1,2-dibromocyclohexane, with a focus on the chirality and optical activity of its enantiomeric forms. The document details the synthesis of the racemic mixture, theoretical and practical aspects of its optical activity, and experimental protocols for the separation and characterization of the enantiomers.

Introduction to the Stereochemistry of 1,2-Dibromocyclohexane

1,2-Dibromocyclohexane exists as three main stereoisomers: a pair of enantiomers, (1R,2R)- and (1S,2S)-trans-1,2-dibromocyclohexane, and an achiral meso compound, cis-1,2-dibromocyclohexane. The trans isomers are chiral due to the presence of two stereocenters at the C1 and C2 positions, leading to non-superimposable mirror images.[1] The cis isomer, despite having two stereocenters, possesses a plane of symmetry and is therefore achiral and optically inactive.

The focus of this guide is on the enantiomeric trans-1,2-dibromocyclohexane (B146542) pair, which are of significant interest in stereochemical studies and as chiral synthons in organic synthesis.

Synthesis of Racemic trans-1,2-Dibromocyclohexane

The most common method for synthesizing 1,2-dibromocyclohexane is through the electrophilic addition of bromine (Br₂) to cyclohexene (B86901).[2][3] This reaction typically proceeds via a bromonium ion intermediate, leading to the anti-addition of the two bromine atoms, which results in the preferential formation of the trans isomer.[4]

Experimental Protocol: Synthesis of Racemic trans-1,2-Dibromocyclohexane

This protocol is adapted from a standard organic synthesis procedure.[3]

Materials:

-

Cyclohexene

-

Bromine

-

Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

Dissolve cyclohexene in the chosen solvent in a round-bottom flask equipped with a stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in the same solvent to the stirred cyclohexene solution. The addition should be dropwise to control the reaction temperature and prevent the formation of side products. The characteristic red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction mixture to stir for an additional 15-20 minutes.

-

Wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then a saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield trans-1,2-dibromocyclohexane.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of racemic trans-1,2-dibromocyclohexane.

Optical Activity of trans-1,2-Dibromocyclohexane Enantiomers

Enantiomers are characterized by their ability to rotate the plane of plane-polarized light in equal but opposite directions. This property is known as optical activity and is measured using a polarimeter. The magnitude and direction of this rotation are reported as the specific rotation [α].

Quantitative Data: Specific Rotation

| Enantiomer | Configuration | Specific Rotation ([α]_D) |

| (+)-trans-1,2-Dibromocyclohexane | (1R,2R) | +x° |

| (-)-trans-1,2-Dibromocyclohexane | (1S,2S) | -x° |

| (±)-trans-1,2-Dibromocyclohexane (racemate) | N/A | 0° |

Note: 'x' represents the magnitude of the specific rotation, which would need to be determined experimentally.

Experimental Protocol: Polarimetry

This is a general protocol for measuring the optical rotation of a liquid sample.[5][6][7]

Apparatus:

-

Polarimeter

-

Polarimeter cell (1 dm or other known path length)

-

Volumetric flask

-

Analytical balance

-

Suitable solvent (e.g., chloroform, ethanol, or acetone)

Procedure:

-

Prepare the Sample: Accurately weigh a known amount of the enantiomerically enriched or pure 1,2-dibromocyclohexane and dissolve it in a precise volume of a suitable solvent in a volumetric flask.

-

Calibrate the Polarimeter: Fill the polarimeter cell with the pure solvent and take a reading. This will serve as the zero or blank reading.

-

Measure the Sample: Rinse the polarimeter cell with the prepared solution of the 1,2-dibromocyclohexane enantiomer and then fill the cell with the solution, ensuring no air bubbles are in the light path.

-

Record the Rotation: Place the filled cell in the polarimeter and measure the observed rotation (α). Take several readings and calculate the average.

-

Calculate Specific Rotation: Use the following formula to calculate the specific rotation [α]:

[α] = α / (c × l)

where:

-

α is the observed rotation in degrees.

-

c is the concentration of the sample in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

Enantiomeric Separation and Analysis

The separation of the racemic trans-1,2-dibromocyclohexane into its constituent enantiomers is a crucial step for studying their individual properties. Chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the most effective technique for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation.

General Experimental Protocol for Chiral GC:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A capillary column coated with a chiral stationary phase. Common choices for halogenated compounds include cyclodextrin (B1172386) derivatives (e.g., β-DEX™ or γ-DEX™).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An initial oven temperature is held for a few minutes, then ramped to a final temperature. The specific temperatures and ramp rate need to be optimized for the specific column and compound.

-

Injector and Detector Temperature: Typically set higher than the final oven temperature to ensure proper vaporization and prevent condensation.

Chiral High-Performance Liquid Chromatography (HPLC)

Similar to chiral GC, chiral HPLC employs a chiral stationary phase to achieve enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of chiral compounds.[8]

General Experimental Protocol for Chiral HPLC: [9]

-

Instrument: HPLC system with a UV detector.

-

Column: A column packed with a chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized to achieve good resolution.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210 nm for saturated brominated compounds).

Logical Workflow for Enantiomeric Analysis:

Caption: Workflow for the separation and analysis of 1,2-dibromocyclohexane enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. While specific CD spectra for 1,2-dibromocyclohexane are not readily found in the literature, the technique can be a valuable tool for confirming the enantiomeric relationship between separated fractions and for studying conformational changes.

Relationship between Chirality and Optical Activity:

Caption: The relationship between molecular chirality and the observable property of optical activity.

Conclusion

The trans-1,2-dibromocyclohexane enantiomers serve as a classic example of stereoisomerism. While their synthesis as a racemic mixture is straightforward, their separation and the determination of their specific optical activities require specialized chiral techniques. This guide has provided the theoretical background and practical considerations for the synthesis, separation, and characterization of these important chiral molecules, offering a valuable resource for researchers in organic chemistry and drug development. Further experimental work is needed to establish definitive specific rotation values for the pure enantiomers.

References

- 1. brainly.com [brainly.com]

- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. idc-online.com [idc-online.com]

- 7. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. Separation of trans-1,2-Dibromocyclohexane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Guide: Solubility of 1,2-Dibromocyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromocyclohexane is a halogenated cyclic hydrocarbon, primarily utilized as a reagent and intermediate in organic synthesis.[1][2] Its molecular formula is C₆H₁₀Br₂.[2][3] The compound exists as cis and trans stereoisomers, with the trans isomer being more stable.[2] In laboratory and industrial settings, understanding the solubility of 1,2-dibromocyclohexane is crucial for reaction setup, product purification, and formulation. This guide provides a comprehensive overview of its solubility in various organic solvents, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

It is important to note that as a synthetic organic compound, 1,2-dibromocyclohexane is not directly involved in biological signaling pathways. Therefore, a diagram of such a pathway is not applicable to this topic. Instead, this guide provides a visualization of the experimental workflow for determining its solubility.

Quantitative Solubility Data

Precise quantitative solubility data for 1,2-dibromocyclohexane is not extensively documented in publicly available literature. However, chemical supplier information and synthesis reports provide qualitative descriptions of its solubility. As a relatively nonpolar, halogenated hydrocarbon, it is generally soluble in a wide range of organic solvents but has limited solubility in water.[3]

The following table summarizes the available qualitative solubility information for 1,2-dibromocyclohexane in various organic solvents.

| Solvent | Type | Solubility | Reference |

| Ethanol | Polar Protic | Soluble | [4] |

| Chloroform | Halogenated | Soluble | [5][6] |

| Carbon Tetrachloride | Halogenated | Soluble | [6] |

| Diethyl Ether | Ether | Soluble | [6] |

| Glacial Acetic Acid | Carboxylic Acid | Soluble | [6] |

| Acetone | Ketone | Soluble | [7] |

| Oxygenated Solvents | General Class | Soluble | [5] |

| Aromatic Solvents | General Class | Soluble | [5] |

| Water | Polar Protic | Limited/Insoluble | [3] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid solute, such as 1,2-dibromocyclohexane, in an organic solvent. This method, known as the isothermal equilibrium method, is a standard approach to obtain quantitative solubility data.

Objective: To determine the concentration of 1,2-dibromocyclohexane in a saturated solution with a specific organic solvent at a constant temperature.

Materials:

-

1,2-Dibromocyclohexane (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight caps

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of 1,2-dibromocyclohexane to a known volume of the chosen organic solvent. The presence of a distinct second phase (undissolved solute) should be visible.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours (e.g., 4-6 hours) to allow the undissolved 1,2-dibromocyclohexane to settle.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

-

Dilution and Quantification:

-

Record the weight of the collected sample.

-

Dilute the sample to a known volume with the same solvent.

-

Analyze the concentration of 1,2-dibromocyclohexane in the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID). A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Data Calculation:

-

From the measured concentration of the diluted sample, calculate the concentration of 1,2-dibromocyclohexane in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Replication: Repeat the experiment at least three times to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for determining the solubility of 1,2-dibromocyclohexane.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 1,2-Dibromocyclohexane | 5401-62-7 [smolecule.com]

- 3. CAS 5401-62-7: 1,2-Dibromocyclohexane | CymitQuimica [cymitquimica.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | C8H12Br4 | CID 18728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Thermodynamic vs. Kinetic Control in the Bromination of Cyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromination of cyclohexene (B86901) serves as a classic exemplar of the principles of thermodynamic versus kinetic control in organic synthesis. Depending on the reaction conditions, the electrophilic addition of bromine to cyclohexene can yield two primary isomeric products: trans-1,2-dibromocyclohexane (B146542), the kinetic product, favored at lower temperatures, and 3-bromocyclohexene (B24779), the thermodynamic product, which predominates under conditions of higher temperature or photochemical initiation. This technical guide provides an in-depth analysis of the competing reaction pathways, detailed experimental protocols for the selective synthesis of each isomer, and a quantitative comparison of product distributions, offering valuable insights for chemists engaged in synthetic strategy and drug development.

Introduction: The Dichotomy of Reaction Control

In chemical reactions where multiple products can be formed from a single starting material, the distribution of these products is governed by the principles of kinetic and thermodynamic control.

-

Kinetic Control: At lower reaction temperatures, the product that is formed the fastest will be the major product. This is because the reaction proceeds through the transition state with the lowest activation energy. The kinetic product is not necessarily the most stable product.

-

Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows for an equilibrium to be established between the products. Under these conditions, the most stable product, i.e., the one with the lowest Gibbs free energy, will be the major product, regardless of the activation energy required for its formation.

The bromination of cyclohexene provides a practical and illustrative case study of this fundamental concept. The reaction can proceed via two distinct mechanisms: a polar, electrophilic addition to the double bond, or a radical-chain substitution at the allylic position.

Reaction Pathways and Mechanisms

The two primary pathways for the bromination of cyclohexene are detailed below:

Electrophilic Addition: The Kinetic Pathway

At low temperatures and in the absence of UV light, the reaction proceeds through an electrophilic addition mechanism. The pi electrons of the cyclohexene double bond attack a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-fashion to yield trans-1,2-dibromocyclohexane.[1] This pathway is characterized by a relatively low activation energy and is kinetically favored.

Free-Radical Substitution: The Thermodynamic Pathway

Under conditions of high temperature or upon irradiation with UV light, the reaction mechanism shifts to a free-radical chain reaction. The initiation step involves the homolytic cleavage of the Br-Br bond to form bromine radicals. A bromine radical then abstracts a hydrogen atom from an allylic position of cyclohexene, forming a resonance-stabilized allylic radical. This radical then reacts with another molecule of Br₂ to yield 3-bromocyclohexene and a new bromine radical, which propagates the chain. This pathway leads to the thermodynamically more stable product.

Quantitative Data on Product Distribution

| Temperature | Predominant Reaction Type | Major Product | Minor Product |

| Low (e.g., -5°C) | Electrophilic Addition | trans-1,2-Dibromocyclohexane | 3-Bromocyclohexene |

| High (e.g., reflux in CCl₄) | Free-Radical Substitution | 3-Bromocyclohexene | trans-1,2-Dibromocyclohexane |

It is important to note that even at low temperatures, some allylic bromination may occur as a side reaction.

Experimental Protocols

Synthesis of trans-1,2-Dibromocyclohexane (Kinetic Control)

This protocol is adapted from established literature procedures for electrophilic addition.

Materials:

-

Cyclohexene

-

Bromine

-

Carbon tetrachloride (or a suitable, less toxic solvent like dichloromethane)

-

Ice-salt bath

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a low-temperature thermometer, dissolve cyclohexene (1.0 equivalent) in carbon tetrachloride.

-

Cool the flask to -5°C using an ice-salt bath.

-

Slowly add a solution of bromine (1.0 equivalent) in carbon tetrachloride from the dropping funnel to the stirred cyclohexene solution. Maintain the reaction temperature below 0°C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the organic layer with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude trans-1,2-dibromocyclohexane.

-

The product can be further purified by vacuum distillation.

Synthesis of 3-Bromocyclohexene (Thermodynamic Control)

This protocol is a representative procedure for free-radical allylic bromination using Br₂ at elevated temperatures.

Materials:

-

Cyclohexene

-

Bromine

-

Carbon tetrachloride

-

Reflux condenser

-

Heating mantle

-

Light source (e.g., a sunlamp, optional but can accelerate the reaction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of cyclohexene (1.0 equivalent) in carbon tetrachloride.

-

Heat the solution to reflux using a heating mantle.

-

Slowly add a solution of bromine (1.0 equivalent) in carbon tetrachloride from the dropping funnel to the refluxing cyclohexene solution. The color of the bromine should disappear as it is added. If the color persists, the rate of addition should be slowed.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours, or until the evolution of HBr gas ceases. The reaction can be monitored by testing the vapors with moist blue litmus (B1172312) paper.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with water, a dilute solution of sodium bicarbonate, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 3-bromocyclohexene can be purified by vacuum distillation.

Logical Relationships in Reaction Control

The interplay between temperature, reaction time, and the resulting product distribution can be visualized as a logical workflow.

Conclusion

The bromination of cyclohexene is a powerful pedagogical tool and a synthetically relevant transformation that vividly demonstrates the principles of kinetic and thermodynamic control. By carefully selecting the reaction conditions, chemists can selectively favor either the electrophilic addition pathway to produce trans-1,2-dibromocyclohexane or the free-radical substitution pathway to yield 3-bromocyclohexene. A thorough understanding of these competing pathways and the factors that govern them is essential for the rational design of synthetic routes and the development of robust and selective chemical processes in the pharmaceutical and chemical industries. Researchers are encouraged to consider the potential for temperature- and time-dependent product distributions in their own synthetic endeavors, as the principles illustrated here are broadly applicable across a wide range of chemical transformations.

References

Methodological & Application

Application Notes and Protocols for the Elimination Dehydrobromination of 1,2-Dibromocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elimination dehydrobromination of 1,2-dibromocyclohexane is a classic and synthetically useful reaction in organic chemistry for the formation of unsaturated six-membered rings. This reaction, typically proceeding through an E2 (bimolecular elimination) mechanism, can yield different products, primarily cyclohexene (B86901) and 1,3-cyclohexadiene (B119728), depending on the reaction conditions, the base employed, and the stereochemistry of the starting material. The regioselectivity and stereoselectivity of this reaction are of significant interest in synthetic organic chemistry, as it allows for the controlled introduction of double bonds in a cyclohexane (B81311) framework, a common scaffold in many pharmaceutical compounds.

These application notes provide an overview of the factors influencing the outcome of the dehydrobromination of 1,2-dibromocyclohexane, present quantitative data where available, and offer detailed experimental protocols for key transformations.

Reaction Mechanisms and Stereochemistry

The dehydrobromination of 1,2-dibromocyclohexane predominantly follows the E2 mechanism. This is a concerted, one-step process where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing a bromine atom (α-position), and the bromide ion is simultaneously eliminated. A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromine). In the context of the cyclohexane chair conformation, this translates to a trans-diaxial orientation of the hydrogen and bromine atoms.[1][2]

The stereochemistry of the starting 1,2-dibromocyclohexane isomer (cis or trans) significantly impacts the reaction rate and the products formed. For a successful E2 elimination to occur, the cyclohexane ring must be able to adopt a chair conformation where a β-hydrogen and the adjacent bromine atom are in axial positions.

-

First Dehydrobromination: The initial elimination of one equivalent of HBr from 1,2-dibromocyclohexane leads to the formation of 3-bromocyclohexene (B24779).

-

Second Dehydrobromination: A subsequent elimination from 3-bromocyclohexene can then lead to the formation of 1,3-cyclohexadiene.

The formation of cyclohexyne (B14742757) from a double dehydrobromination is generally disfavored due to the significant ring strain of a triple bond within a six-membered ring.[3]

Data Presentation

The product distribution in the dehydrobromination of 1,2-dibromocyclohexane is highly dependent on the choice of base and reaction conditions. While comprehensive comparative quantitative data is sparse in readily available literature, the following table summarizes the expected major products and reported yields for specific conditions.

| Starting Material | Base | Solvent | Temperature | Major Product(s) | Reported Yield (%) | Reference(s) |

| 1,2-Dibromocyclohexane | Alcoholic Potassium Hydroxide (B78521) (KOH) | Ethanol | Reflux | 1,3-Cyclohexadiene | Not specified | [4][5] |

| 1,2-Dibromocyclohexane | Sodium Hydride (NaH) | Triethylene glycol dimethyl ether / Isopropyl alcohol | 100-110 °C | 1,3-Cyclohexadiene | 70 (crude), 35-40 (distilled) | [4] |

| 1,2-Dibromocyclohexane | Sodium Amide (NaNH₂) | Liquid Ammonia | Not specified | Cyclohexyne (highly reactive intermediate) | Not specified | [6] |

| 1,2-Dibromocyclohexane | Potassium tert-butoxide | Not specified | Not specified | 1,3-Cyclohexadiene | Not specified | [7] |

Experimental Protocols

Protocol 1: Synthesis of 1,3-Cyclohexadiene via Double Dehydrobromination with Sodium Hydride

This protocol describes the preparation of 1,3-cyclohexadiene from 1,2-dibromocyclohexane using a strong base, sodium hydride, in a high-boiling point solvent.[4]

Materials:

-

1,2-dibromocyclohexane (242 g, 1.00 mole)

-

Sodium hydride (NaH) as a mineral oil suspension (53.5 g, 2.23 moles)

-

Triethylene glycol dimethyl ether (500 ml)

-

Isopropyl alcohol (300 ml)

-

Anhydrous magnesium sulfate

-

Water

-

Nitrogen gas

-

3-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Distillation apparatus

-

Pressure-equalizing dropping funnel

-

Thermometer

-

Heating mantle

-

Dry ice-isopropyl alcohol bath

Procedure:

-

Set up the 3-L three-necked flask with a mechanical stirrer and arrange for a simple vacuum distillation.

-

To the flask, add 500 ml of triethylene glycol dimethyl ether and 300 ml of isopropyl alcohol.

-

Begin mechanical stirring and cautiously add 53.5 g of the sodium hydride suspension in small portions.

-

After the addition is complete, fit the flask with a Y-tube. In one neck of the Y-tube, insert a thermometer that reaches below the liquid level and a nitrogen inlet. In the other neck, place a pressure-equalizing dropping funnel containing 242 g of 1,2-dibromocyclohexane.

-

Heat the reaction flask to 100–110 °C and cool the receiving flask in a dry ice-isopropyl alcohol bath while passing a rapid stream of nitrogen through the system.

-

Distill off most of the isopropyl alcohol.

-

Change the receiver and evacuate the system using a water aspirator.

-

Begin the dropwise addition of 1,2-dibromocyclohexane from the dropping funnel. Adjust the rate of addition to maintain the reaction temperature at 100–110 °C without external heating. The addition should take approximately 30 minutes.

-

Continue the distillation until it becomes very slow.

-

Wash the distillate four times with 200-ml portions of water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

The crude yield of 1,3-cyclohexadiene is 56 g (70%).

-